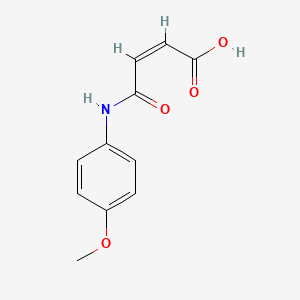

N-(4-Methoxyphenyl)maleamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFLBHDPAUAJMZ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of N-(4-Methoxyphenyl)maleamic acid from maleic anhydride

An In-Depth Technical Guide to the Synthesis of N-(4-Methoxyphenyl)maleamic Acid from Maleic Anhydride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the development of specialized polymers and bioconjugates. The primary synthetic route involves the nucleophilic acyl substitution reaction between maleic anhydride and 4-methoxyaniline (p-anisidine). This document delineates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines methods for the structural characterization of the final product. Designed for researchers, scientists, and professionals in drug development and material science, this guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a key organic compound that serves as a direct precursor for the synthesis of N-substituted maleimides.[1] Maleimides are a class of compounds with extensive applications, valued for their role in polymer chemistry and as cross-linking agents in bioconjugation techniques for drug delivery systems and diagnostics.[1][2] The structure of this compound, featuring both a carboxylic acid and an amide functional group in a cis-configuration, makes it an ideal starting material for subsequent cyclodehydration to form the corresponding maleimide ring.[1]

The most efficient and widely adopted method for its preparation is the direct reaction of maleic anhydride with 4-methoxyaniline.[1][3] This synthesis is characterized by its high yield, operational simplicity, and mild reaction conditions, making it a staple in both academic and industrial laboratories.

The Underlying Chemistry: Reaction Mechanism

The formation of this compound proceeds via a classic nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the amine on the anhydride.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride molecule.[1]

-

Ring Opening: This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate.

-

Proton Transfer & Product Formation: The intermediate rapidly collapses, and a proton transfer results in the formation of the stable this compound, which contains both an amide and a carboxylic acid functional group.

The cis-geometry of the double bond from the maleic anhydride is retained in the final product.[1]

Caption: Reaction mechanism for the synthesis of this compound.

Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating by explaining the rationale behind each critical step.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| Maleic Anhydride | 98.06 | 2.45 g | 0.025 | Reagent grade, ensure dryness. |

| 4-Methoxyaniline (p-Anisidine) | 123.15 | 3.08 g | 0.025 | Reagent grade. |

| Toluene | - | 45 mL | - | Anhydrous solvent. |

| Ethanol | - | As needed | - | For recrystallization. |

| Hydrochloric Acid (HCl) | - | Dilute solution | - | For work-up. |

| Deionized Water | - | As needed | - | For washing. |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (0.025 mol) in 25 mL of toluene. In a separate beaker, dissolve 4-methoxyaniline (0.025 mol) in 20 mL of toluene.

-

Causality: Toluene is an effective solvent that dissolves both reactants but does not participate in the reaction. Using separate solutions allows for controlled addition.[3]

-

-

Reaction Execution: While stirring the maleic anhydride solution at room temperature, add the 4-methoxyaniline solution dropwise over a period of 10-15 minutes.

-

Causality: The reaction is often exothermic. A controlled, dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction mixture. The reaction proceeds efficiently at room temperature without the need for heating.[1]

-

-

Reaction Completion: After the addition is complete, continue to stir the resulting mixture for approximately 30 minutes. Then, allow the mixture to stand for an additional 30 minutes to ensure the reaction goes to completion.[3] A precipitate of the product will form.

-

Causality: The extended stirring and standing time maximize the contact between reactants, driving the reaction towards a high yield.

-

-

Initial Work-up and Purification:

-

Acid Wash: Treat the reaction mixture with dilute hydrochloric acid. This step protonates any unreacted 4-methoxyaniline, forming a water-soluble salt that can be easily removed.[3]

-

Filtration: Filter the resulting solid product under suction using a Büchner funnel.

-

Water Wash: Wash the filtered solid thoroughly with deionized water to remove any unreacted maleic anhydride, maleic acid (formed from hydrolysis), and the salt of the unreacted amine.[3]

-

Causality: This multi-step washing process is critical for removing impurities and simplifying the final purification.

-

-

Final Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize it from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified yellowish-green, prism-like crystals and dry them under vacuum.[3]

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound (C₁₁H₁₁NO₄, Molar Mass: 221.21 g/mol ).[4][5]

-

Melting Point Determination: A sharp and consistent melting point is a key indicator of purity.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as the broad O-H and C=O stretching of the carboxylic acid group.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

-

A singlet for the methoxy (-OCH₃) protons.

-

Doublets for the two vinyl protons (-CH=CH-) of the maleamic acid backbone, showing cis-coupling.

-

Signals in the aromatic region corresponding to the protons on the 4-methoxyphenyl ring.

-

Broad singlets for the amide (N-H) and carboxylic acid (O-H) protons.[2]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have revealed a nearly planar molecular conformation.[1] The structure is stabilized by a strong intramolecular hydrogen bond between the carboxylic acid and the amide oxygen. In the crystal lattice, molecules are linked into chains by intermolecular N-H···O hydrogen bonds.[3]

Subsequent Utility: Synthesis of N-(4-Methoxyphenyl)maleimide

The primary application of this compound is as a stable intermediate for the synthesis of the corresponding N-substituted maleimide. This transformation is achieved through a cyclodehydration reaction.

The typical procedure involves heating the maleamic acid with a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like anhydrous sodium acetate.[6][7][8] This process eliminates a molecule of water to form the stable five-membered maleimide ring, a versatile building block in polymer and materials science.[2][9]

Conclusion

The and 4-methoxyaniline is a straightforward, high-yield reaction that exemplifies a fundamental principle of organic chemistry. The protocol described herein is robust and reproducible, providing a reliable method for obtaining this valuable chemical intermediate. A thorough understanding of the reaction mechanism and the rationale behind each experimental step is crucial for achieving high purity and yield, enabling its successful application in the development of advanced materials and bioconjugates.

References

-

Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom . Royal Society of Chemistry. Available at: [Link]

-

This compound - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

- US Patent US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.

- US Patent US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents.

-

Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

N-Phenylmaleimide - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent - IOSR Journal . IOSR Journals. Available at: [Link]

-

Reaction Between Maleic Anhydride & Substituted Amines In Solid State . Indian Journal of Chemistry. Available at: [Link]

-

This compound | C11H11NO4 | CID 1562005 - PubChem . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C11H11NO4 | CID 1562005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-Methoxyphenyl)maleamic acid: Chemical Properties and Structure

This guide provides a comprehensive technical overview of N-(4-Methoxyphenyl)maleamic acid, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound's properties, structure, and handling.

Introduction

This compound, also known as (2Z)-4-((4-methoxyphenyl)amino)-4-oxobut-2-enoic acid, is a dicarboxylic acid monoamide that serves as a crucial building block in organic synthesis.[1] Its structure, incorporating an aromatic ring, an amide linkage, a carboxylic acid, and a cis-alkene moiety, makes it a versatile precursor, most notably for the synthesis of N-substituted maleimides.[2] Maleimides are a class of compounds with significant applications in polymer chemistry, bioconjugation, and medicinal chemistry.[2] This guide will delve into the fundamental chemical and structural properties of this compound, providing detailed experimental protocols and mechanistic insights.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| CAS Number | 24870-10-8 | |

| IUPAC Name | (Z)-4-((4-methoxyphenyl)amino)-4-oxobut-2-enoic acid | [1] |

| Melting Point | 179-181 °C | |

| Appearance | Yellowish-green prismatic crystals | [3] |

Note: While one source indicates recrystallization to a "constant melting point," a specific value of 179-181 °C has been reported elsewhere.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation.[2][3] The asymmetric unit of the crystal contains two unique molecules, both of which are almost planar.[3] The dihedral angles between the benzene ring and the plane of the maleamic acid unit are minimal, at 3.43(5)° and 5.79(3)° in the two independent molecules.[3]

The molecule's planarity is stabilized by a short intramolecular O—H⋯O hydrogen bond within the maleamic acid moiety.[2][3] In the crystal lattice, molecules are linked into extended zigzag chains through intermolecular N—H⋯O hydrogen bonds.[2][3] Weaker C—H⋯O interactions also contribute to the overall crystal packing.[3]

The conformation of the N-H and C=O bonds in the amide segment is anti to each other.[3] The carboxylic acid group exhibits a rare anti conformation of the C=O and O-H bonds.[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

N-H stretch (amide): A sharp peak around 3300 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1725-1700 cm⁻¹

-

C=O stretch (amide I band): Around 1680-1650 cm⁻¹

-

C=C stretch (alkene and aromatic): In the 1600-1500 cm⁻¹ region

-

C-O stretch (aryl ether): Around 1250 cm⁻¹

The purity of the synthesized compound is often checked by its infrared spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound in DMSO-d₆ are essential for its structural confirmation. Although specific experimental data is not available in the searched literature, a predicted spectrum would show the following signals:

-

¹H NMR (Predicted):

-

Aromatic protons of the methoxyphenyl group would appear as two doublets in the range of δ 6.8-7.6 ppm.

-

The vinyl protons of the maleamic acid backbone would appear as two doublets in the range of δ 6.0-6.5 ppm, with a coupling constant characteristic of a cis relationship.

-

The methoxy protons would be a singlet at approximately δ 3.7-3.8 ppm.

-

The amide proton (N-H) would appear as a broad singlet at higher chemical shift, likely above δ 9.0 ppm.

-

The carboxylic acid proton (O-H) would also be a broad singlet at a high chemical shift, typically above δ 10.0 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl carbons (amide and carboxylic acid) would resonate in the range of δ 165-175 ppm.

-

Aromatic carbons would appear in the δ 114-158 ppm region.

-

Vinyl carbons would be found in the δ 125-140 ppm range.

-

The methoxy carbon would be observed around δ 55 ppm.

-

Synthesis and Reactivity

This compound is most commonly synthesized through the reaction of maleic anhydride with 4-methoxyaniline. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.[2]

Experimental Protocol for Synthesis

The following protocol is a reliable method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

Maleic anhydride (0.025 mol)

-

4-Methoxyaniline (p-anisidine) (0.025 mol)

-

Toluene (45 mL)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Dissolve maleic anhydride (0.025 mol) in 25 mL of toluene in a flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 4-methoxyaniline (0.025 mol) in 20 mL of toluene.

-

With constant stirring, add the 4-methoxyaniline solution dropwise to the maleic anhydride solution at room temperature. The reaction is exothermic.

-

Stir the resulting mixture for approximately 30 minutes and then let it stand for an additional 30 minutes at room temperature to ensure the completion of the reaction.

-

Treat the mixture with dilute hydrochloric acid to remove any unreacted 4-methoxyaniline.

-

Filter the resulting solid product under suction and wash it thoroughly with water to remove unreacted maleic anhydride and any maleic acid formed by hydrolysis.

-

Recrystallize the crude product from ethanol to obtain pure this compound as yellowish-green prisms.[3]

-

Dry the purified product under vacuum.

Reaction Mechanism: Formation of this compound

The formation of this compound proceeds through a two-step nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate and the opening of the anhydride ring.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen of the opened anhydride, resulting in the formation of the neutral amide and carboxylic acid functionalities.

Cyclization to N-(4-Methoxyphenyl)maleimide

This compound is a stable intermediate that can be readily cyclized to form the corresponding N-(4-methoxyphenyl)maleimide. This dehydration reaction is typically achieved by heating the maleamic acid in the presence of acetic anhydride and a catalyst such as sodium acetate.

Experimental Protocol for Cyclization:

-

In a flask, suspend this compound in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture, for example, on a steam bath, with swirling until the solid dissolves.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-(4-methoxyphenyl)maleimide product.

-

The product can then be collected by filtration and purified by recrystallization.

The role of sodium acetate is to act as a base, which, in conjunction with the acetic acid formed during the reaction, creates a buffered medium that facilitates the cyclization process.

Applications and Potential Biological Activity

The primary application of this compound is as a direct precursor for the synthesis of N-(4-methoxyphenyl)maleimide. This maleimide derivative can then be used in various applications, including:

-

Polymer Chemistry: As a monomer for the synthesis of heat-resistant polymers.

-

Bioconjugation: The maleimide group is a well-known reactive handle for covalently attaching molecules to thiols, such as cysteine residues in proteins.

There is also some evidence to suggest potential biological activity for methoxyphenyl maleamic acid derivatives. One study reported that "methoxyphenyl maleamic acid" enhanced the anti-tumor activity of cytotoxic drugs against murine leukemia. However, further research is needed to confirm the specific activity of the 4-methoxy isomer and to elucidate its mechanism of action.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its synthesis is straightforward, and its structure has been well-characterized. A comprehensive understanding of its chemical and physical properties, as detailed in this guide, is paramount for its successful application in the synthesis of advanced materials and biologically active molecules. The experimental protocols and mechanistic discussions provided herein serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, drug discovery, and material science.

References

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529–o1530. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Sengupta, S., et al. (1991). Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. Indian Journal of Cancer, 28(1), 22-6. [Link]

-

Study.com. (n.d.). What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-(4-Methoxyphenyl)maleamic Acid (CAS Number 24870-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Methoxyphenyl)maleamic acid (CAS Number: 24870-10-8), a key intermediate in the synthesis of N-substituted maleimides utilized in various applications, including polymer chemistry and bioconjugation. This document, intended for researchers, scientists, and professionals in drug development, delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering a detailed analysis of its molecular structure and functional groups.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol , is synthesized through the reaction of maleic anhydride with 4-methoxyaniline (p-anisidine).[1] X-ray crystallography studies have confirmed its structure, revealing a nearly planar conformation in the solid state.[1] The molecule possesses a cis-(Z) configuration around the carbon-carbon double bond of the maleamic acid backbone.[1]

This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, and IR spectroscopic data, which are crucial for the structural confirmation and purity assessment of this compound.

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound involves the dropwise addition of a solution of 4-methoxyaniline (0.025 mol) in toluene (20 ml) to a stirred solution of maleic anhydride (0.025 mol) in toluene (25 ml). The reaction mixture is stirred for approximately 30 minutes and then allowed to sit for another 30 minutes at room temperature to ensure the completion of the reaction.[1]

To remove any unreacted 4-methoxyaniline, the mixture is treated with dilute hydrochloric acid. The resulting solid, this compound, is collected by suction filtration and washed with water to remove unreacted maleic anhydride and maleic acid.[1] The final product can be purified by recrystallization from ethanol to achieve a constant melting point.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data and Interpretation

The structural integrity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, vinylic, methoxy, and amide protons. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. The exact positions of the labile amide (N-H) and carboxylic acid (O-H) protons can be influenced by the solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (O-H) | Broad | Singlet | 1H |

| Amide (N-H) | Broad | Singlet | 1H |

| Aromatic (ortho to -NH) | ~7.5 | Doublet | 2H |

| Aromatic (ortho to -OCH₃) | ~6.9 | Doublet | 2H |

| Vinylic (=CH) | ~6.3 | Doublet | 1H |

| Vinylic (=CH) | ~6.1 | Doublet | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

The aromatic protons are anticipated to appear as a pair of doublets, characteristic of a para-substituted benzene ring. The vinylic protons of the maleamic acid moiety will present as two distinct doublets due to their cis relationship. The methoxy group protons will give rise to a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. This compound has 11 carbon atoms, and the predicted chemical shifts for each are presented below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165-175 |

| Amide (C=O) | 165-175 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-N) | ~130 |

| Vinylic (=CH) | 130-140 |

| Aromatic (CH) | 114-130 |

| Methoxy (-OCH₃) | ~55 |

The carbonyl carbons of the carboxylic acid and amide functional groups are expected to resonate at the most downfield positions. The aromatic carbons will appear in the 114-160 ppm range, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The two vinylic carbons will have distinct signals in the olefinic region, and the methoxy carbon will appear as a single peak around 55 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The characteristic absorption bands are detailed in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Amide (N-H) | Stretching | ~3300 |

| Carbonyl (C=O, Carboxylic Acid) | Stretching | 1700-1725 |

| Carbonyl (C=O, Amide I) | Stretching | 1650-1680 |

| Alkene & Aromatic (C=C) | Stretching | 1500-1600 |

| Aryl Ether (C-O) | Stretching | ~1250 |

A broad absorption band is anticipated in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretching of the secondary amide is expected to appear as a sharper band around 3300 cm⁻¹. The carbonyl region will likely show two distinct peaks for the carboxylic acid and amide carbonyl groups.

Molecular Structure and Key Spectroscopic Correlations

Sources

An In-Depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)maleamic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Methoxyphenyl)maleamic acid, a key intermediate in the synthesis of N-substituted maleimides used in polymer chemistry and bioconjugation.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and subsequent reactions. This document details the physicochemical properties of this compound, explores theoretical and practical aspects of its solubility in various solvent systems, and provides standardized protocols for solubility determination. The intended audience for this guide includes researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules.

Introduction and Significance

This compound (CAS 24870-10-8) is an organic compound featuring a maleamic acid backbone with a 4-methoxyphenyl group attached to the nitrogen atom.[1] The molecule possesses both a carboxylic acid and an amide functional group in a cis-configuration.[1] Its primary utility lies in its role as a precursor for N-substituted maleimides, which are pivotal reagents in various chemical and pharmaceutical applications.[1]

The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. Accurate solubility data is essential for:

-

Reaction Optimization: Selecting an appropriate solvent for its synthesis from maleic anhydride and 4-methoxyaniline is crucial for reaction kinetics and yield.[1]

-

Purification: Recrystallization, a common method for purifying the crude product, relies heavily on the differential solubility of the compound in a chosen solvent at different temperatures.[1][2]

-

Downstream Applications: The choice of solvent for subsequent reactions, such as cyclization to the corresponding maleimide, is governed by the solubility of the starting material.

This guide aims to provide a detailed examination of these aspects, grounded in established scientific principles and experimental methodologies.

Physicochemical Properties

A foundational understanding of the molecular properties of this compound is essential for interpreting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[3], Benchchem[1] |

| Molecular Weight | 221.21 g/mol | PubChem[3], LookChem[4], ChemicalBook[5] |

| Molecular Structure | Nearly planar conformation | Benchchem[1], Acta Crystallographica |

| Key Functional Groups | Carboxylic acid, Amide, Benzene ring, Ether | Benchchem[1] |

| Hydrogen Bonding | Intramolecular O-H···O hydrogen bond; Intermolecular N-H···O and C-H···O hydrogen bonds in the crystal lattice | Benchchem[1], PMC[2] |

| Predicted LogP | 1.34750 | LookChem[4] |

The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-CH₃) suggests that the solubility of this compound will be highly dependent on the hydrogen bonding capabilities of the solvent. The molecule's structure is stabilized by a strong intramolecular hydrogen bond between the carboxylic acid proton and the amide oxygen.[1][2] In the solid state, molecules are linked into chains by intermolecular hydrogen bonds.[1][2] To dissolve the compound, a solvent must effectively disrupt these intermolecular forces.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, the key factors influencing its solubility are:

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar solvents are generally better at solvating polar molecules like this compound.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the amide and carboxylic acid moieties of the molecule, promoting dissolution.

-

Temperature: The solubility of most solid compounds, including this compound, increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.

Based on these principles, we can predict that this compound will exhibit higher solubility in polar protic and polar aprotic solvents compared to nonpolar solvents. For instance, solvents like ethanol and acetone are expected to be more effective than solvents like hexane or toluene.[6][7]

Experimental Determination of Solubility

Accurate and reproducible solubility data is obtained through well-defined experimental protocols. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8][9]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Rationale: The goal is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions.[10]

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published in a consolidated form, its behavior can be inferred from its synthesis and purification procedures mentioned in the literature, as well as by analogy to similar compounds.[2][7]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Good to Moderate | The ability of these solvents to both donate and accept hydrogen bonds allows for effective solvation of the carboxylic acid and amide groups. Ethanol is noted as a suitable solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[2] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Ethyl Acetate | High to Good | These solvents are strong hydrogen bond acceptors and can effectively solvate the N-H and O-H groups of the solute. Their polarity helps to dissolve the molecule. For structurally similar compounds, polar aprotic solvents often provide the highest solubility.[6][7] |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The lack of polarity and hydrogen bonding capability makes these solvents poor choices for solvating the polar functional groups of this compound. Toluene is used as a solvent for its synthesis, where the product often precipitates out of the solution upon formation.[1][2] |

| Aqueous | Water | Sparingly Soluble to Insoluble | Although the molecule has polar groups, the nonpolar benzene ring and the overall molecular size limit its solubility in water. The solubility would also be highly pH-dependent due to the carboxylic acid group (pKa ~4-5). |

Interpretation and Discussion

The expected solubility profile aligns with the fundamental principles of intermolecular forces. The key to dissolving this compound is to overcome the strong intermolecular hydrogen bonds that hold the molecules together in the crystal lattice.[2]

-

Polar Protic Solvents (e.g., Ethanol): These solvents can effectively compete for the hydrogen bonding sites on the solute molecule. The hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygens and as an acceptor for the N-H and O-H protons of the maleamic acid.

-

Polar Aprotic Solvents (e.g., Acetone): These solvents possess a strong dipole moment and can act as potent hydrogen bond acceptors (via the carbonyl oxygen). They can disrupt the solute-solute hydrogen bonds, leading to effective solvation.

-

Nonpolar Solvents (e.g., Toluene): These solvents primarily interact through weak van der Waals forces. These interactions are not strong enough to overcome the energy of the crystal lattice and the strong hydrogen bonds between the this compound molecules.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the different modes of interaction between this compound and various solvent types.

Caption: Solute-Solvent Interactions for this compound.

Conclusion

The solubility of this compound is a critical parameter that influences its synthesis, purification, and application. This guide has established that the compound's solubility is highest in polar aprotic solvents and moderate in polar protic solvents, while being low in nonpolar and aqueous media. This behavior is dictated by the molecule's structure, which features both polar, hydrogen-bonding functional groups and a nonpolar aromatic ring. The provided experimental protocol for the isothermal shake-flask method offers a reliable standard for researchers to determine quantitative solubility data, enabling better process optimization and control in research and development settings.

References

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529–o1530. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0). Retrieved from [Link]

-

Sci-Hub. (2010). This compound. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

-

Al-Hamidi, H., Edwards, K., Dmour, I., & Al-shdefat, R. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. International Journal of Pharmaceutical Investigation, 11(2), 154. Retrieved from [Link]

-

Mohamad, S., Bustam, M. A., & Shariff, A. M. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12), 3357–3362. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H11NO4 | CID 1562005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

molecular weight and formula of N-(4-Methoxyphenyl)maleamic acid

An In-Depth Technical Guide to N-(4-Methoxyphenyl)maleamic Acid

Abstract

This compound is a pivotal chemical intermediate, distinguished by its maleamic acid core functionalized with a 4-methoxyphenyl group. This guide serves as a comprehensive technical resource for researchers and drug development professionals, elucidating the compound's fundamental properties, a validated synthesis protocol, and its analytical characterization. We will delve into the structural intricacies revealed by crystallographic studies, explain the causality behind the synthetic methodology, and explore its significant applications, primarily as a precursor to N-substituted maleimides used in bioconjugation and polymer science. This document is grounded in authoritative references to ensure scientific integrity and provide a practical framework for its use in a research and development setting.

Physicochemical and Structural Properties

This compound, with the CAS Number 24870-10-8, is an organic compound whose utility is intrinsically linked to its specific chemical structure and properties.[1][2][3] A summary of its core identifiers and computed properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₁NO₄ | [1][2][4][5] |

| Molecular Weight | 221.21 g/mol | [1][2][4][6] |

| IUPAC Name | (Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | [4] |

| CAS Number | 24870-10-8 | [1][2] |

| Polar Surface Area | 75.6 Ų | [2][4] |

| Density | 1.318 g/cm³ | [6] |

| Boiling Point | 473°C at 760 mmHg | [6] |

Molecular Structure and Conformation

The molecular architecture of this compound is characterized by the presence of both a carboxylic acid and an amide functional group in a cis-(Z) configuration around the carbon-carbon double bond.[1][4] This specific stereochemistry is a direct result of its synthesis from maleic anhydride.

X-ray crystallography studies have provided profound insights into its solid-state structure. Key findings include:

-

Planarity: The molecule is nearly planar, a conformation that facilitates efficient crystal packing.[1][5][7] The dihedral angles between the phenyl ring and the maleamic acid moiety are minimal, reported to be 3.43° and 5.79° in the two independent molecules found in the asymmetric unit.[5][7]

-

Intramolecular Hydrogen Bonding: The structure is significantly stabilized by a strong intramolecular O—H⋯O hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen.[1][5][7] This interaction contributes to the molecule's planarity.

-

Intermolecular Interactions: In the crystal lattice, molecules are linked into extended zigzag chains through intermolecular N—H⋯O hydrogen bonds.[5][7] These directional interactions are crucial in defining the macroscopic crystalline structure. Weak C—H⋯O interactions also contribute to the overall packing.[7]

Synthesis Protocol: A Self-Validating System

The most reliable and widely used method for synthesizing this compound is the nucleophilic acyl substitution reaction between maleic anhydride and 4-methoxyaniline (also known as p-anisidine).[1][3] The protocol described below is designed to be self-validating, where successful execution yields a product whose purity can be readily confirmed by a sharp melting point.

Underlying Mechanism

The synthesis is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-methoxyaniline at one of the electrophilic carbonyl carbons of the maleic anhydride ring.[1] This attack leads to the opening of the five-membered anhydride ring, forming the amide and carboxylic acid functionalities of the target maleamic acid. The reaction is typically conducted at room temperature, as it is energetically favorable and proceeds readily without the need for heating.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[7]

-

Reagent Preparation:

-

In a suitable reaction vessel, dissolve maleic anhydride (0.025 mol) in 25 ml of toluene.

-

In a separate vessel, prepare a solution of 4-methoxyaniline (0.025 mol) in 20 ml of toluene.

-

Causality: Using a non-polar solvent like toluene facilitates the reaction and subsequent precipitation of the more polar product.

-

-

Reaction:

-

With constant stirring, add the 4-methoxyaniline solution dropwise to the maleic anhydride solution.

-

Continue stirring the resulting mixture for approximately 30 minutes at room temperature.

-

Allow the mixture to stand for an additional 30 minutes to ensure the reaction proceeds to completion.[7]

-

Causality: Dropwise addition controls the reaction rate and prevents potential side reactions. The resting period ensures maximum conversion.

-

-

Work-up and Purification:

-

Treat the reaction mixture with dilute hydrochloric acid.

-

Causality: This step is crucial for trustworthiness. Unreacted 4-methoxyaniline is basic and will be protonated by the acid to form a water-soluble salt, effectively removing it from the solid product.[7]

-

Filter the resulting solid product under suction.

-

Wash the collected solid thoroughly with water.

-

Causality: This wash removes any unreacted maleic anhydride (which hydrolyzes to water-soluble maleic acid) and the salt formed in the previous step.[7]

-

Purify the crude product by recrystallization from ethanol to achieve a constant melting point.[7]

-

Causality: Recrystallization is a robust method for purifying solid organic compounds. The choice of ethanol provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, ensuring high recovery of pure crystals.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect two distinct carbonyl (C=O) stretching peaks: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide I band near 1650-1680 cm⁻¹.[1] Additionally, C=C stretching from the alkene and aromatic ring will appear in the 1500-1600 cm⁻¹ region, and a characteristic C-O stretch for the aryl ether is expected around 1250 cm⁻¹.[1]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[1] A molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (e.g., m/z 221 or 222).[1] Key fragmentation patterns that further validate the structure include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can fully elucidate the carbon-hydrogen framework, confirming the cis-configuration of the vinyl protons and the substitution pattern on the aromatic ring.

Applications and Research Significance

The primary value of this compound lies in its role as a stable, direct precursor for the synthesis of N-(4-Methoxyphenyl)maleimide.[1] This transformation is typically achieved through a cyclodehydration reaction.

-

Bioconjugation: N-substituted maleimides are highly valuable reagents in bioconjugation chemistry. Their maleimide group reacts specifically and efficiently with thiol groups (sulfhydryl groups) present in cysteine residues of proteins and peptides. This reaction is fundamental in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, or immobilizing enzymes.

-

Polymer and Materials Science: The maleimide functionality can be used to synthesize or functionalize polymers. It can participate in polymerization reactions or be grafted onto existing polymer backbones to introduce specific properties or allow for further chemical modification.

-

Pharmaceutical Research: Beyond its role as an intermediate, this compound itself has been investigated for its biological activity. One study explored its ability to augment the antitumor effects of cytotoxic drugs like cyclophosphamide against murine leukemia models, suggesting a potential role in combination chemotherapy.[8]

Safety and Handling

This compound is intended for research and development purposes only.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. It is reported to be irritating to the eyes, respiratory system, and skin.[6] Researchers must consult the Material Safety Data Sheet (MSDS) provided by the supplier prior to handling the compound.

References

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529–o1530. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

p-methoxy maleanilic acid. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]

-

Gowda, B. T., et al. (2010). This compound. Acta Crystallographica Section E Structure Reports Online, 66(7). Retrieved January 17, 2026, from [Link]

-

Chemical Properties of N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

Indap, M. A., & Ambaye, R. Y. (1991). Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. Indian Journal of Cancer, 28(1), 22–26. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C11H11NO4 | CID 1562005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sci-hub.se [sci-hub.se]

- 6. This compound|lookchem [lookchem.com]

- 7. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction Mechanism of 4-Methoxyaniline with Maleic Anhydride

Executive Summary

This technical guide provides an in-depth analysis of the reaction between 4-methoxyaniline and maleic anhydride, a cornerstone reaction for the synthesis of N-substituted maleimides. The primary reaction is a nucleophilic acyl substitution that proceeds rapidly under mild conditions to form the stable intermediate, N-(4-methoxyphenyl)maleamic acid. This guide elucidates the step-by-step reaction mechanism, influenced by the electronic properties of the reactants, and details the subsequent cyclodehydration to the corresponding maleimide. We present field-proven experimental protocols for the synthesis and purification of these compounds, alongside methods for their spectroscopic characterization. The significance of the resulting products, particularly N-substituted maleimides, is highlighted for their broad applications in polymer chemistry and bioconjugation for drug development.

Introduction: Significance and Context

The acylation of amines with cyclic anhydrides is a fundamental and high-yield reaction in organic synthesis. The specific reaction between 4-methoxyaniline (p-anisidine) and maleic anhydride is of significant interest to researchers and drug development professionals. It serves as the principal route to this compound, a crucial precursor for N-(4-methoxyphenyl)maleimide.[1] Maleimides are a class of compounds renowned for their utility as versatile synthons. Their electron-deficient double bond makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions, enabling their use in creating complex molecular architectures and high-performance, thermally stable polymers.[2] In the pharmaceutical and biotechnology sectors, the maleimide moiety is a key linker in bioconjugation, allowing for the covalent attachment of drugs, probes, or polyethylene glycol (PEG) chains to cysteine residues in proteins and antibodies.

This guide provides a detailed examination of the underlying chemical principles governing this reaction, from the initial nucleophilic attack to the final product formation, supported by established experimental methodologies.

The Core Reaction Mechanism: A Two-Stage Process

The conversion of 4-methoxyaniline and maleic anhydride into N-(4-methoxyphenyl)maleimide is best understood as a two-stage process: (1) the formation of the amic acid intermediate, followed by (2) a cyclodehydration to form the imide ring.

The foundational step is a classic nucleophilic acyl substitution.[1][3] The reaction is typically exothermic and proceeds readily, often at room temperature.[1][4]

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-methoxyaniline acting as a nucleophile. This nitrogen attacks one of the electrophilic carbonyl carbons of the maleic anhydride molecule.[1][3] The presence of the methoxy (-OCH₃) group at the para position of the aniline ring plays a critical role. As a potent electron-donating group, it increases the electron density on the nitrogen atom through resonance, enhancing the nucleophilicity of the amine and thus increasing its reactivity compared to unsubstituted aniline.[5][6][7]

-

Ring Opening: This nucleophilic attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate.

-

Proton Transfer: The intermediate quickly rearranges. A proton is transferred from the now positively charged nitrogen atom to the newly formed carboxylate anion, resulting in the stable this compound. This product contains both a carboxylic acid and an amide functional group in a cis configuration.[1]

The overall reaction has a high atom economy, as all atoms from the reactants are incorporated into the product.[1]

Structural studies, including X-ray crystallography, have confirmed that the resulting this compound molecule is nearly planar.[8] Its conformation is stabilized by a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the amide's oxygen atom.[1][8]

While the maleamic acid is a stable, isolable compound, it is often synthesized with the goal of producing the corresponding maleimide. This requires an additional cyclodehydration step to form the five-membered imide ring.

-

Activation: A dehydrating agent is used to activate the carboxylic acid, typically converting the hydroxyl group into a better leaving group. Common methods include using acetic anhydride with a base catalyst like sodium acetate, or strong acids like concentrated H₂SO₄ with a desiccant like P₂O₅.[9]

-

Intramolecular Nucleophilic Attack: The amide nitrogen then performs an intramolecular nucleophilic attack on the activated carbonyl carbon.

-

Dehydration: A molecule of water is eliminated, resulting in the formation of the stable, cyclic N-(4-methoxyphenyl)maleimide.[10]

Experimental Synthesis and Validation

The protocols described below are self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.

This protocol is adapted from established literature procedures.[11][8] The choice of toluene as a solvent is strategic; it readily dissolves the reactants but has low solubility for the product, facilitating its precipitation upon formation.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve maleic anhydride (0.025 mol, 2.45 g) in 25 mL of toluene. In a separate dropping funnel, prepare a solution of 4-methoxyaniline (0.025 mol, 3.08 g) in 20 mL of toluene.

-

Reaction: Place the flask in an ice bath on a magnetic stirrer. Add the 4-methoxyaniline solution dropwise to the stirred maleic anhydride solution over 15-20 minutes.

-

Causality: The dropwise addition and cooling are crucial for managing the exothermic nature of the reaction, preventing potential side reactions or product degradation.[1]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[8] A precipitate of the product will form.

-

Work-up and Purification:

-

Filter the resulting solid product under suction.

-

Wash the crude solid with a small amount of dilute hydrochloric acid (e.g., 1 M HCl). Rationale: This step protonates and dissolves any unreacted 4-methoxyaniline, removing it from the product.[8]

-

Wash the solid thoroughly with cold water to remove any unreacted maleic anhydride and residual acid.[8]

-

-

Final Purification: Recrystallize the crude product from ethanol to obtain pure, yellowish prism-like crystals of this compound.[8]

-

Validation: Dry the purified product and determine its melting point. A sharp, constant melting point is a primary indicator of high purity.[1] Further characterization can be done via IR spectroscopy and elemental analysis.[8]

This protocol uses chemical dehydration to achieve cyclization.[11]

Methodology:

-

Setup: To a flask containing the purified this compound (0.01 mol, 2.21 g), add a dehydrating agent mixture, such as concentrated H₂SO₄ and P₂O₅.

-

Reaction: Stir the solution at 50°C for approximately three hours.

-

Isolation: Pour the reaction mixture into crushed ice or cold water. The N-(4-methoxyphenyl)maleimide will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization Data

Spectroscopic analysis is essential for confirming the structure of the reaction products.

| Compound | Method | Key Spectroscopic Features |

| This compound | FT-IR | Broad O-H stretch (carboxylic acid, ~3000 cm⁻¹), N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (amide I band, ~1650 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹). |

| N-(4-methoxyphenyl)maleimide | FT-IR | Characteristic symmetric and asymmetric C=O stretching of the imide group (~1770 and ~1710 cm⁻¹), C=C ring stretching (~1600 cm⁻¹), and C-O-C stretching of the methoxy group (~1250 cm⁻¹).[11] |

| N-(4-methoxyphenyl)maleimide | ¹H-NMR | Signals for aromatic protons on the methoxyphenyl ring (multiplet, δ 6.9-7.4 ppm), a singlet for the two equivalent vinyl protons of the maleimide ring (δ ~6.8-7.2 ppm), and a singlet for the methoxy (-OCH₃) protons (δ ~3.8 ppm).[11] |

Applications in Drug Development and Material Science

The primary value of this reaction lies in its efficient production of N-substituted maleimides. These molecules are pivotal in modern pharmaceutical science and materials engineering.

-

Bioconjugation: The maleimide group reacts specifically and efficiently with thiol groups (present in cysteine residues of proteins) via a Michael addition reaction under physiological conditions. This allows for site-specific conjugation of therapeutic agents, such as small-molecule drugs or cytotoxic agents in antibody-drug conjugates (ADCs), to targeting proteins.

-

Polymer Chemistry: N-substituted maleimides are important monomers used in free-radical polymerization to create polyimides.[11] These polymers are known for their exceptional thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in the electronics and aerospace industries.[2]

Conclusion

The reaction of 4-methoxyaniline with maleic anhydride is a robust and efficient synthetic route to this compound and its corresponding maleimide. The mechanism is a well-understood nucleophilic acyl substitution, enhanced by the electron-donating nature of the methoxy substituent. The straightforward experimental protocols, combined with the high utility of the maleimide products in advanced applications like bioconjugation and high-performance polymers, underscore the continued importance of this reaction in both academic research and industrial drug development.

References

-

Benchchem. This compound | CAS 24870-10-8.

-

Gowda, B. T., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679.

-

Bartleby. OCH3 ethyl acetate, RT 4-methoxyaniline...

-

ChemicalBook. This compound synthesis.

-

Pearson. Acylation of Aniline Explained.

-

Vedantu. Why does acetylation of NH2 group of aniline reduce its activity?

-

Meena, S. K., et al. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management, 23(4), 1-14.

-

Al-Masoudi, A. A., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. RSC Advances.

-

Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. ResearchGate.

-

Meena, S. K., et al. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology, 23(4), 25-38.

-

Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?

-

AIP Publishing. (2020). Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers. AIP Conference Proceedings.

-

LookChem. This compound.

-

askIITians. (2025). Give reasons for the following. Acetylation of aniline reduces its activation effect.

-

Google Patents. (1999). Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.

-

Gowda, B. T., et al. (2011). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o398–o402.

-

Google Patents. (2009). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

Rastogi, R. P., et al. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 522-525.

-

PubChem. This compound.

-

Knowledge. (2024). Kinetics, Maleic Anhydride and its Applications.

-

Chegg. Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid...

-

ResearchGate. (2018). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study.

-

IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. homework.study.com [homework.study.com]

- 4. Kinetics, Maleic Anhydride and its Applications - Knowledge - Anquan Chemical [zbaqchem.com]

- 5. Why does acetylation of NH2 group of aniline reduce class 11 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. Give reasons for the following.Acetylation of aniline reduces its act - askIITians [askiitians.com]

- 8. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Answered: + H₂N maleic anhydride HO CO HO CO HN- -OCH3 -OCH3 ethyl acetate, RT 4-methoxyaniline (also known as para-anisidine) HN- -OCH 3 ཚིག་ཨིན་ w . NaOAc heat… | bartleby [bartleby.com]

- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid IUPAC name and synonyms

An In-Depth Technical Guide to (Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic Acid

Abstract

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid, a derivative of maleic acid, serves as a pivotal intermediate in synthetic organic chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and reactivity. We delve into detailed, field-proven protocols for its preparation via the nucleophilic ring-opening of maleic anhydride and its subsequent conversion to high-value N-aryl maleimides. The guide further explores the compound's applications, focusing on its role as a precursor for bioconjugation reagents and its potential as a pH-sensitive linker in advanced drug delivery systems. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical methodologies.

Chemical Identity and Nomenclature

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid is a mono-amide derivative of maleic acid, characterized by a cis-configuration at the carbon-carbon double bond, a direct consequence of its synthesis from maleic anhydride.

IUPAC Name and Structure

The formal IUPAC name for the compound is (2Z)-4-((4-methoxyphenyl)amino)-4-oxobut-2-enoic acid .

Chemical Structure:

Synonyms and Identifiers

The compound is also commonly known by several synonyms, reflecting its structure as a derivative of both maleic acid and p-anisidine:

-

4'-Methoxymaleanilic acid

-

N-(4-methoxyphenyl)maleamic acid

-

4-(p-Anisidino)-4-oxobut-2-enoic acid

Key Identifiers:

Physicochemical Properties

The key physicochemical properties are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 221.21 g/mol | [1] |

| Melting Point | 190°C | [1] |

| Boiling Point (Predicted) | 473.0 ± 45.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| InChI Key | CCFLBHDPAUAJMZ-VOTSOKGWSA-N | [1] |

Synthesis and Characterization

The synthesis of maleanilic acids is a robust and well-documented process, valued for its high efficiency and mild reaction conditions. The methodology relies on the fundamental reactivity of amines and cyclic anhydrides.

Synthetic Pathway: Nucleophilic Acylation

The formation of (Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid is achieved through the nucleophilic attack of the primary amine of 4-methoxyaniline (p-anisidine) on one of the carbonyl carbons of maleic anhydride. This reaction proceeds readily as the lone pair of the amine is highly nucleophilic, while the anhydride's carbonyl groups are highly electrophilic and strained within the five-membered ring. The ring-opening is regioselective and stereospecific, exclusively yielding the Z-isomer (maleanilic acid derivative).[2]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for success, such as the precipitation of the product upon formation.

Materials:

-

Maleic Anhydride (1.0 eq)

-

4-Methoxyaniline (p-anisidine) (1.0 eq)

-

Anhydrous Diethyl Ether or Acetone

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

Reagent Preparation: In a clean, dry Erlenmeyer flask, dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether (or acetone) with stirring until fully dissolved.

-

Amine Addition: Prepare a separate solution of 4-methoxyaniline in anhydrous diethyl ether. Add this solution dropwise to the stirring maleic anhydride solution at room temperature.

-

Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

-

Reaction and Precipitation: Almost immediately upon addition of the amine, a white or off-white precipitate of the maleanilic acid product will begin to form.[3] Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (40-50°C) to yield the final compound. The product is typically a stable, crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are standard:

-

¹H NMR Spectroscopy: Will show characteristic peaks for the vinyl protons (with coupling constants confirming the Z-stereochemistry), aromatic protons, the N-H proton, and the methoxy group protons.

-

¹³C NMR Spectroscopy: Will confirm the presence of carbonyl carbons (amide and carboxylic acid), vinylic carbons, and aromatic carbons.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for O-H (carboxylic acid), N-H (amide), C=O (amide and acid), and C=C stretching.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (221.21 m/z).

Chemical Reactivity and Derivatization

The utility of (Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid lies in its bifunctional nature, containing both a carboxylic acid and a secondary amide. Its most important transformation is the conversion to N-substituted maleimides.

Key Reaction: Cyclodehydration to N-(4-methoxyphenyl)maleimide

The maleanilic acid is a stable intermediate that can be readily cyclized to form the corresponding maleimide through dehydration.[3] This reaction is typically facilitated by acetic anhydride with a catalytic amount of sodium acetate.[4] The process involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to close the ring and eliminate acetic acid.[4]

Caption: Conversion of the maleanilic acid to its corresponding maleimide.

Applications in Research and Development

While direct biological applications of this specific molecule are not widely reported, its role as a synthetic precursor is of significant interest to the pharmaceutical and materials science industries.

Precursor to N-Aryl Maleimides for Bioconjugation

The primary application of this compound is as a stable, storable precursor to N-(4-methoxyphenyl)maleimide. Maleimides are a cornerstone of bioconjugation chemistry. Their electron-deficient double bond is highly reactive towards nucleophilic thiol groups, such as those found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds rapidly and selectively under physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This makes maleimides ideal reagents for:

-

Labeling antibodies with fluorescent dyes or radioisotopes for imaging.

-

Creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.

-

Attaching peptides or proteins to surfaces or nanoparticles.

Caption: The thiol-maleimide Michael addition for bioconjugation.

Potential as a pH-Sensitive Linker in Drug Delivery

The maleanilic acid linkage itself has been investigated for use in pH-sensitive drug delivery systems.[5] The amide bond of a maleanilic acid is susceptible to intramolecularly-catalyzed hydrolysis under mildly acidic conditions (pH < 6.5), such as those found in the tumor microenvironment or within endosomes. This hydrolysis is accelerated by the neighboring carboxylic acid group, leading to the release of the conjugated drug or peptide from its carrier. While effective, research has noted that side reactions can sometimes diminish the efficiency of this release mechanism.[5]

Biological Activity of Related Derivatives

While this specific compound is not a known therapeutic, the broader class of 4-oxo-2-butenoic acid derivatives has been explored for biological activity. Studies on related structures have reported moderate anti-inflammatory, analgesic, and antimicrobial properties, suggesting that the core scaffold may be a valuable starting point for medicinal chemistry programs.[6]

Conclusion and Future Outlook

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid is a fundamentally important chemical intermediate. Its synthesis is straightforward and high-yielding, and its chemical properties make it an ideal and stable precursor for the production of N-aryl maleimides, which are indispensable tools in modern drug development, particularly for the construction of antibody-drug conjugates. Furthermore, its inherent pH-sensitivity offers intriguing possibilities for the design of smart drug delivery systems. Future research may focus on optimizing the pH-cleavage kinetics of the maleanilic acid linkage for more efficient drug release or exploring the direct biological activities of a broader library of its derivatives.

References

-

PubChem. (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid | C12H13NO4. Available at: [Link]

-

PubChem. 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3. Available at: [Link]

-

SpectraBase. 4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid. Available at: [Link]

-

National Institutes of Health. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Available at: [Link]

-

IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Available at: [Link]

-

ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Available at: [Link]

-

MDPI. (2023). Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Available at: [Link]

-

Utrecht University Student Theses Repository. Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation. Available at: [Link]

-

Study.com. The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Available at: [Link]

Sources

- 1. 4-(4-METHOXYANILINO)-4-OXOBUT-2-ENOIC ACID | CAS: 37902-60-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. homework.study.com [homework.study.com]

- 5. Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation [studenttheses.uu.nl]

- 6. researchgate.net [researchgate.net]

potential biological activities of maleamic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Maleamic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold